Delergotrile
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Overview
Description
Delergotrile: is an ergoline derivative that acts as a dopamine receptor agonist. It was initially developed for the treatment of Parkinson’s disease but was withdrawn from clinical trials due to liver toxicity . Despite this, it has been useful in various biochemical and behavioral assays, particularly in the study of dopaminergic systems .
Chemical Reactions Analysis
Delergotrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Delergotrile has been used in scientific research to study disorders involving dopaminergic systems, such as Parkinson’s disease. It acts as a potent dopamine agonist and has also shown properties as a serotonin agonist . Its discriminative stimulus properties have been studied in various animal models, providing insights into its effects on neurotransmitter systems .
Mechanism of Action
Delergotrile exerts its effects primarily by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the dopaminergic pathways. This action helps alleviate symptoms of Parkinson’s disease by compensating for the reduced dopamine levels in the brain .
Comparison with Similar Compounds
Delergotrile is similar to other ergoline derivatives such as lisuride and d-lysergic acid diethylamide. it is unique in its specific binding affinity and efficacy as a dopamine receptor agonist. Other similar compounds include ergonovine and apomorphine, which also act on dopaminergic systems but have different pharmacological profiles .
Properties
CAS No. |
59091-65-5 |
---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile |
InChI |
InChI=1S/C17H19N3/c1-20-10-11(5-6-18)7-14-13-3-2-4-15-17(13)12(9-19-15)8-16(14)20/h2-4,9,11,14,16,19H,5,7-8,10H2,1H3/t11-,14+,16+/m0/s1 |
InChI Key |
LBMFWYCMCHRLBU-SGIREYDYSA-N |
SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC#N |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N |
Synonyms |
CM 29-712 CM 29712 |
Origin of Product |
United States |
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